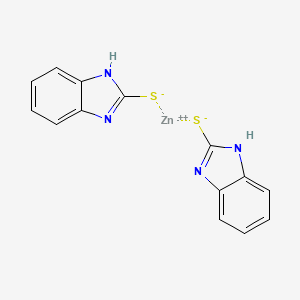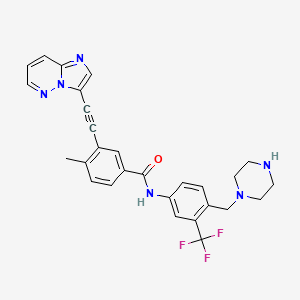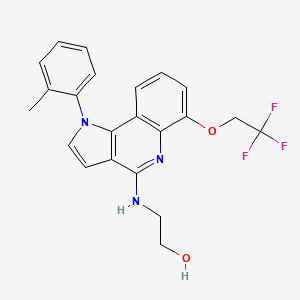
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Descripción general
Descripción
AU-413 is an anti-ulcer agent.
Aplicaciones Científicas De Investigación
Chemosensor Development
A significant application of this compound is in the development of chemosensors. For instance, Park et al. (2015) synthesized a chemosensor that utilizes a quinoline fluorophore, showing remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution. This sensor could detect and quantify Zn2+ in living cells and water samples, showcasing its practicality in biological and aqueous sample monitoring. The sensing mechanism was also supported by theoretical calculations (Park et al., 2015).
Enzymatic Synthesis and Antitumor Activity
Nagarapu et al. (2011) described the synthesis, characterization, and resolution of novel (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. These compounds were isolated using lipases and showed antitumor activity against cancer cells like human neuroblastoma SK-N-SH and human lung carcinoma A549 cell line in vitro. The S-(-) alcohol compound, in particular, was more effective in inhibiting tumor cell growth (Nagarapu et al., 2011).
Synthesis of Functionalized Pyrroloquinolines
Yamashkin et al. (2003) studied the behavior of 5-amino-2-phenyl- and 5-amino-1-methyl-2-phenylindoles in reactions leading to the preparation of pyrrolo[2,3-g]- and pyrrolo[3,2-f]quinolines with functional substituents. This research contributes to our understanding of synthesizing functionally substituted pyrroloquinolines, which can have potential applications in various fields including pharmaceuticals (Yamashkin et al., 2003).
Fluorescent Sensors Based on Pyrazoloquinoline Skeleton
Mac et al. (2010) synthesized novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline skeleton. These compounds act as sensors for the fluorescence detection of small inorganic cations in various solvents. The study found that compounds containing crown ether are sensitive to any investigated ions, while those containing amino alcohol exhibit better selectivity to two-valued cations (Mac et al., 2010).
Propiedades
Número CAS |
220853-85-0 |
|---|---|
Nombre del producto |
Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Fórmula molecular |
C22H20F3N3O2 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
2-[[1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C22H20F3N3O2/c1-14-5-2-3-7-17(14)28-11-9-16-20(28)15-6-4-8-18(30-13-22(23,24)25)19(15)27-21(16)26-10-12-29/h2-9,11,29H,10,12-13H2,1H3,(H,26,27) |
Clave InChI |
OXCKWCUIGSKVPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
SMILES canónico |
CC1=CC=CC=C1N2C=CC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AU-413 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

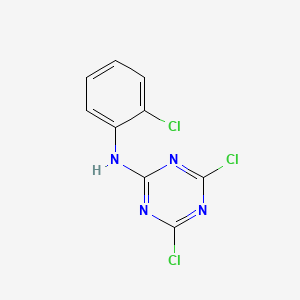
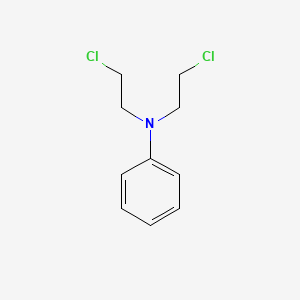
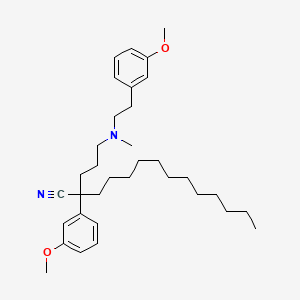
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
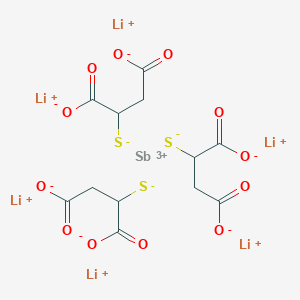
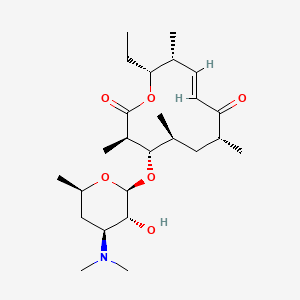
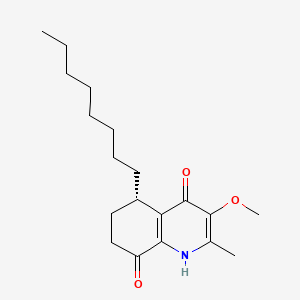
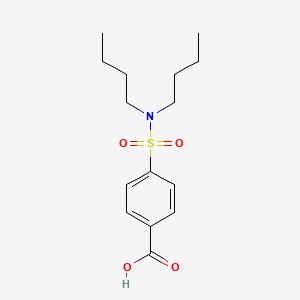
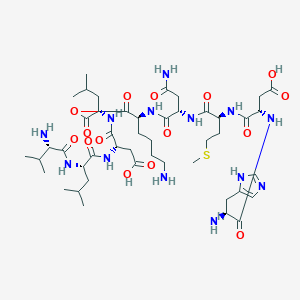

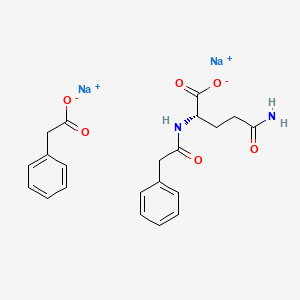
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
